molecular formula C19H23N3O3 B4260603 2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide

2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide

Cat. No.: B4260603
M. Wt: 341.4 g/mol
InChI Key: XIUBDJAAVIPSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as AFO, and it has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of AFO is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. AFO has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition may lead to the suppression of cell growth and the induction of apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
AFO has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of certain diseases. AFO has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of AFO is that it is relatively easy to synthesize and purify, which makes it a useful compound for lab experiments. However, one of the limitations of AFO is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on AFO. One area of research could be to further explore the mechanism of action of AFO and its potential use in the treatment of cancer and other diseases. Another area of research could be to explore the potential use of AFO as a diagnostic tool for the detection of certain diseases. Additionally, research could be done to explore the potential use of AFO in combination with other drugs or therapies to enhance its effectiveness.

Scientific Research Applications

AFO has been extensively studied for its potential use in scientific research. It has been shown to have a range of potential applications, including as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. AFO has also been studied for its potential use as a diagnostic tool for the detection of certain diseases.

Properties

IUPAC Name

2-(1-adamantyl)-N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17(10-19-7-12-4-13(8-19)6-14(5-12)9-19)20-11-16-21-18(25-22-16)15-2-1-3-24-15/h1-3,12-14H,4-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUBDJAAVIPSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=NOC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide
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2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide
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2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide
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2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide
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2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide
Reactant of Route 6
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2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide

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